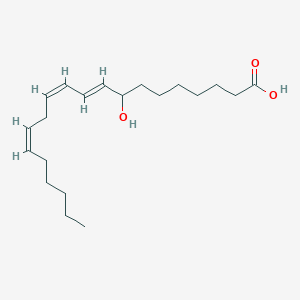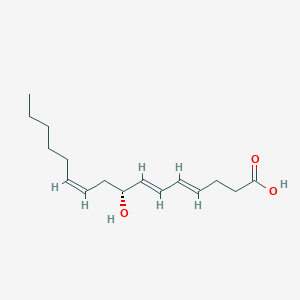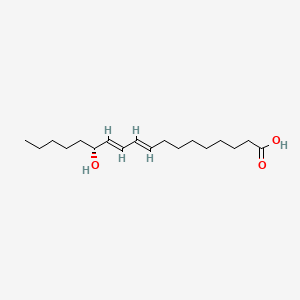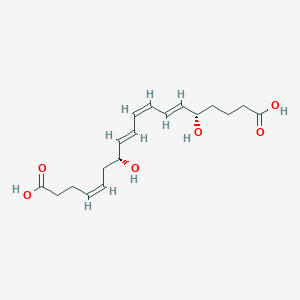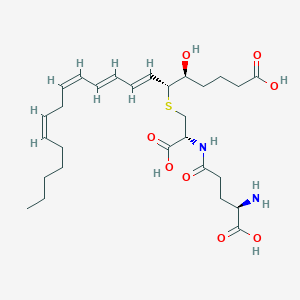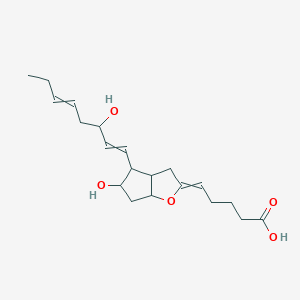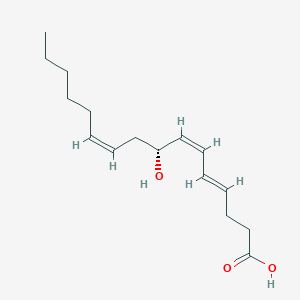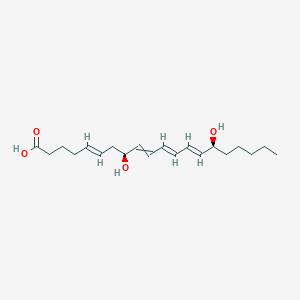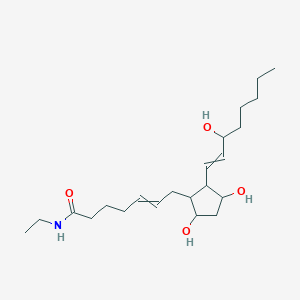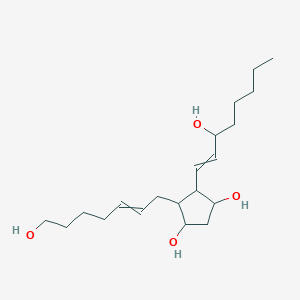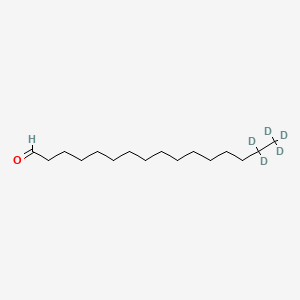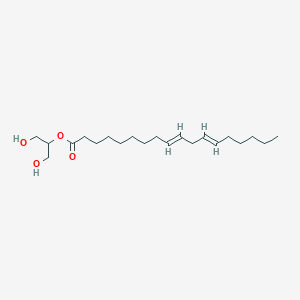
1,3-dihydroxypropan-2-yl (9E,12E)-octadeca-9,12-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-dihydroxypropan-2-yl (9E,12E)-octadeca-9,12-dienoate is an ester compound that features a glycerol backbone esterified with a fatty acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dihydroxypropan-2-yl (9E,12E)-octadeca-9,12-dienoate typically involves the esterification of glycerol with (9E,12E)-octadeca-9,12-dienoic acid. This reaction can be catalyzed by acidic or enzymatic catalysts under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound often employs enzymatic catalysis due to its specificity and mild reaction conditions. The process involves mixing glycerol and (9E,12E)-octadeca-9,12-dienoic acid in the presence of an enzyme such as lipase, followed by purification steps to isolate the desired ester.
Chemical Reactions Analysis
Types of Reactions
1,3-dihydroxypropan-2-yl (9E,12E)-octadeca-9,12-dienoate undergoes various chemical reactions, including:
Oxidation: The double bonds in the fatty acid chain can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxyl groups on the glycerol backbone can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides, hydroxylated fatty acids.
Reduction: Alcohols.
Substitution: Ester derivatives with different acyl or alkyl groups.
Scientific Research Applications
1,3-dihydroxypropan-2-yl (9E,12E)-octadeca-9,12-dienoate has diverse applications in scientific research:
Chemistry: Used as a model compound for studying esterification and transesterification reactions.
Biology: Investigated for its role in lipid metabolism and as a component of cell membranes.
Medicine: Explored for its potential anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of biodegradable polymers and surfactants.
Mechanism of Action
The mechanism of action of 1,3-dihydroxypropan-2-yl (9E,12E)-octadeca-9,12-dienoate involves its interaction with cellular membranes and enzymes. The compound can modulate membrane fluidity and participate in signaling pathways related to lipid metabolism. Its antioxidant properties are attributed to the presence of conjugated double bonds in the fatty acid chain, which can scavenge free radicals.
Comparison with Similar Compounds
Similar Compounds
1,3-dihydroxypropan-2-yl (9E,12E,15E)-octadeca-9,12,15-trienoate: Contains an additional double bond, making it more unsaturated.
1,3-dihydroxypropan-2-yl octadecanoate: Lacks double bonds, making it fully saturated.
Uniqueness
1,3-dihydroxypropan-2-yl (9E,12E)-octadeca-9,12-dienoate is unique due to its specific configuration of double bonds, which confer distinct chemical and biological properties. Its balance of saturation and unsaturation allows for versatile applications in various fields.
Properties
Molecular Formula |
C21H38O4 |
|---|---|
Molecular Weight |
354.5 g/mol |
IUPAC Name |
1,3-dihydroxypropan-2-yl (9E,12E)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C21H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-20(18-22)19-23/h6-7,9-10,20,22-23H,2-5,8,11-19H2,1H3/b7-6+,10-9+ |
InChI Key |
IEPGNWMPIFDNSD-AVQMFFATSA-N |
Isomeric SMILES |
CCCCC/C=C/C/C=C/CCCCCCCC(=O)OC(CO)CO |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OC(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



